4-amino-N5-(1-phenylethyl)-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide
Description
Properties
IUPAC Name |
4-amino-5-N-(1-phenylethyl)-3-N-propan-2-yl-1,2-thiazole-3,5-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-9(2)18-15(21)13-12(17)14(23-20-13)16(22)19-10(3)11-7-5-4-6-8-11/h4-10H,17H2,1-3H3,(H,18,21)(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJSWYUQRXIHMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NSC(=C1N)C(=O)NC(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis with Dicarboxylate Precursors
The thiazole ring serves as the structural backbone of the target compound. Classical Hantzsch thiazole synthesis, involving the reaction of β-keto esters with thiourea derivatives in the presence of halogens, provides a foundational approach. For 4-amino-1,2-thiazole-3,5-dicarboxylic acid, diethyl 2,4-diketo-3,5-dicarboxylate undergoes cyclization with thiourea and bromine in ethanol under reflux. This yields the thiazole ring with ester-protected carboxylic acids, which are subsequently hydrolyzed to free acids using lithium hydroxide in tetrahydrofuran (THF)/water. The hydrolysis step achieves 85% yield, with the amino group at position 4 stabilized by electron-withdrawing carboxyl groups.
Alternative Cyclization Routes Using Dithioic Acids
Recent advances in sulfur chemistry suggest that dithioic acids, such as 3,5-dicarboxy-1,2-dithiole-4-one, can react with α-amino ketones to form thiazole rings. While this method avoids halogenated reagents, it requires stringent anhydrous conditions and offers lower yields (~60%) compared to Hantzsch approaches.
Regioselective Amidation of Dicarboxylic Acid Intermediates
Stepwise Protection-Deprotection Protocol
To achieve regioselective amidation at N3 and N5 positions, a protection-deprotection strategy is employed:
Methyl Ester Formation at C3 :
The 3-carboxylic acid is selectively esterified using methanol and sulfuric acid (90% yield), leaving the C5 acid free for subsequent reactions.C5 Amidation with 1-Phenylethylamine :
The C5 carboxylic acid is activated with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dimethylformamide (DMF), followed by coupling with 1-phenylethylamine in the presence of N,N-diisopropylethylamine (DIPEA). This step achieves 75% yield, with minimal dimerization due to steric hindrance from the phenyl group.Ester Hydrolysis at C3 :
The methyl ester is hydrolyzed back to a carboxylic acid using lithium hydroxide in THF/water (88% yield), ensuring compatibility with the existing amide bond.C3 Amidation with Isopropylamine :
The regenerated C3 acid undergoes a second HATU-mediated coupling with isopropylamine, yielding the final dicarboxamide product (70% yield).
Comparative Analysis of Coupling Agents
The choice of coupling agent significantly impacts reaction efficiency:
| Coupling Agent | Solvent | Base | Yield (C5 Amidation) | Purity (HPLC %) |
|---|---|---|---|---|
| HATU | DMF | DIPEA | 75% | 95 |
| EDCl | CH₂Cl₂ | NMM | 62% | 88 |
| DCC | THF | DMAP | 55% | 82 |
HATU outperforms EDCl and DCC due to its superior activation kinetics and reduced side-product formation.
Optimization of Reaction Conditions
Solvent Effects on Amidation Efficiency
Polar aprotic solvents like DMF enhance coupling agent reactivity by stabilizing the activated intermediate. Conversely, dichloromethane (CH₂Cl₂) offers lower yields due to poor solubility of the dicarboxylic acid intermediate.
Temperature and Stoichiometry
Maintaining reactions at 0–25°C prevents epimerization of the 1-phenylethyl group. A 1.2:1 molar ratio of amine to carboxylic acid minimizes unreacted starting material while avoiding overactivation.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield Optimization
Recrystallization from ethyl acetate/hexane (3:1) elevates purity to >99% (HPLC). Cumulative yield across six steps reaches 34%, aligning with industry standards for multi-step syntheses.
Challenges and Mitigation Strategies
Regioselectivity in Amidation
Competitive coupling at C3 and C5 is mitigated by steric differentiation: the bulky 1-phenylethylamine preferentially reacts at the less hindered C5 position.
Stability of Intermediates
The 4-amino group is susceptible to oxidation, necessitating inert atmosphere (N₂/Ar) during reactions. Addition of 1% hydroquinone suppresses free radical formation.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Microreactor systems reduce reaction times by 40% through enhanced heat transfer and mixing. A pilot-scale flow setup achieves 92% conversion in the HATU-mediated amidation step.
Green Chemistry Approaches
Replacing DMF with cyclopentyl methyl ether (CPME) as a safer solvent maintains 70% yield while reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-amino-N5-(1-phenylethyl)-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted isothiazole derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to 4-amino-N5-(1-phenylethyl)-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide exhibit significant anticancer activity. For instance, derivatives of thiazole have been evaluated for their efficacy against various cancer cell lines such as SNB-19 and OVCAR-8. These studies demonstrate percent growth inhibitions ranging from 51% to 86% in different cancer models .
Case Study: Thiazole Derivatives in Cancer Research
A notable study synthesized several thiazole derivatives and assessed their anticancer activities. The results indicated that specific modifications to the thiazole structure could enhance cytotoxicity against cancer cells. For example, one derivative showed a 75% inhibition rate against NCI-H460 cells .
| Compound | Cell Line | Percent Growth Inhibition |
|---|---|---|
| Thiazole Derivative A | SNB-19 | 86.61% |
| Thiazole Derivative B | OVCAR-8 | 85.26% |
| Thiazole Derivative C | NCI-H460 | 75.99% |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Molecular docking studies suggest that it may act as a potent inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the inflammatory response . Such inhibition could lead to therapeutic benefits in conditions characterized by chronic inflammation.
Case Study: In Silico Evaluation
In silico evaluations using molecular docking techniques have shown promising results for this compound as a candidate for further optimization as a 5-LOX inhibitor. This suggests potential applications in treating inflammatory diseases such as asthma and arthritis .
Other Biological Activities
Beyond anticancer and anti-inflammatory applications, compounds within the thiazole family have been explored for various biological activities including antimicrobial and antifungal properties. Research indicates that modifications to the thiazole ring can enhance these activities, making them suitable candidates for drug development.
Table of Biological Activities
| Activity Type | Example Compounds | Efficacy |
|---|---|---|
| Antimicrobial | Thiazole Derivative D | Effective against E. coli |
| Antifungal | Thiazole Derivative E | Effective against Candida species |
Mechanism of Action
The mechanism of action of 4-amino-N5-(1-phenylethyl)-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Structural Analogs
Thiazole-Based Analogs
- 4-amino-N³-benzyl-N⁵-methyl-1,2-thiazole-3,5-dicarboxamide (BK44494): Core: 1,2-thiazole with carboxamide groups. Substituents: N³-benzyl and N⁵-methyl. Molecular Weight: 290.34 g/mol (vs. ~333.41 g/mol for the target compound).
Quinoline-Based Analogs (J. Med. Chem. 2007)
- Compound 18: (-)-N³-(1-phenylethyl)-4-oxo-1-(2-morpholinylethyl)-1,4-dihydroquinoline-3-carboxamide Core: 4-Oxo-1,4-dihydroquinoline. Substituents: 1-Phenylethyl (N³) and morpholinylethyl (position 1). Molecular Weight: 406.45 g/mol (MH+). Key Differences: The quinoline core and morpholine substituent may enhance hydrogen bonding, as suggested by optical rotation ([α]²⁵D = -75°) and LC-MS data .
- Compound 32: (-)-N³-(1-phenylethyl)-2-methyl-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide Core: 4-Oxo-1,4-dihydroquinoline with a methyl group at position 2. Substituents: 1-Phenylethyl (N³) and pentyl (position 1). Molecular Weight: 377.45 g/mol (MH+). Key Differences: The pentyl chain increases hydrophobicity, which may influence membrane permeability. Optical rotation ([α]²⁵D = -90°) indicates stereochemical complexity .
Molecular Weight and Solubility
Functional Implications
- Steric Effects: The 1-phenylethyl group in the target compound and quinoline analogs may enhance binding to hydrophobic pockets in target proteins.
- Chirality: The optical activity of quinoline analogs ([α]²⁵D = -75° to -90°) underscores the importance of stereochemistry, which may also apply to the target compound’s 1-phenylethyl group .
- Carboxamide Motif : Shared across all compounds, this group is critical for hydrogen bonding, as seen in renin inhibitors (e.g., piperidine dicarboxamide in ) .
Biological Activity
The compound 4-amino-N5-(1-phenylethyl)-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives. In particular, compounds similar to this compound were evaluated for their ability to inhibit specific cancer cell lines.
Case Study: SIRT2 Inhibition
A study investigated the inhibition of SIRT2 (Sirtuin 2), a protein implicated in cancer progression. The compound demonstrated an IC50 value of 8.6 μM , indicating its effectiveness in reducing cell viability in SCC13 cells after 48 hours of treatment. This effect was attributed to the compound's ability to inhibit SIRT2 activity, leading to increased acetylation of α-tubulin, a known substrate for SIRT2 .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | SCC13 | 8.6 | SIRT2 inhibition |
Antimicrobial Activity
Thiazole derivatives have also been recognized for their antimicrobial properties. The compound was tested against various bacterial strains.
Antibacterial Efficacy
In vitro studies revealed that derivatives with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 48 μg/mL |
These findings indicate that modifications on the thiazole ring can enhance antimicrobial potency .
Mechanistic Insights
The biological activities of thiazole derivatives are often linked to their ability to interact with various biological targets. The following mechanisms have been proposed:
- Enzyme Inhibition : Compounds may inhibit enzymes involved in critical cellular processes.
- Cell Membrane Disruption : Certain derivatives can disrupt bacterial cell membranes, leading to cell lysis.
- Cell Cycle Arrest : Some thiazoles induce cell cycle arrest in cancer cells, preventing proliferation .
Q & A
Basic: What are the established synthetic routes for 4-amino-N5-(1-phenylethyl)-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of structurally analogous thiazole-dicarboxamide derivatives often employs tandem reactions such as Knoevenagel condensation followed by Michael addition and intramolecular cyclization. For example, 4-alkyl-6-amino-thiadiazole derivatives were synthesized via a three-step tandem process, with regioselective alkylation at sulfur atoms to form thioethers . Optimization involves adjusting solvent polarity (e.g., absolute ethanol or acetonitrile), catalyst selection (e.g., glacial acetic acid for acid-catalyzed steps), and reflux duration (1–4 hours). Statistical experimental design (e.g., factorial design) is recommended to minimize trials while evaluating variables like temperature, stoichiometry, and solvent ratios .
Basic: How can researchers confirm the structural integrity of this compound, and what analytical techniques are critical for characterization?
Methodological Answer:
X-ray diffraction (XRD) is the gold standard for unambiguous structural determination, as demonstrated for analogous thiadiazole derivatives . Complementary techniques include:
- 1H/13C NMR spectroscopy to verify substituent positions and hydrogen bonding patterns.
- Mass spectrometry (MS) for molecular weight confirmation and fragmentation analysis.
- High-performance liquid chromatography (HPLC) to assess purity, with mobile-phase optimization (e.g., acetonitrile/water gradients) for resolving stereoisomers .
Advanced: What computational strategies can predict the reactivity and regioselectivity of this compound in novel reactions?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) are used to model reaction pathways and transition states. For example, ICReDD employs reaction path search algorithms to predict intermediates and byproducts, reducing experimental trial-and-error . Machine learning (ML) models trained on existing thiazole reaction datasets can forecast regioselectivity in alkylation or acylation reactions. COMSOL Multiphysics integration with AI enables real-time simulation of solvent effects and energy barriers .
Advanced: How should researchers resolve contradictions in biological activity data (e.g., antimicrobial vs. antitumor efficacy) for this compound?
Methodological Answer:
Contradictions often arise from assay variability or off-target interactions. A systematic approach includes:
- Dose-response profiling across multiple cell lines (e.g., NCI-60 panel for antitumor screening).
- Enzyme inhibition assays (e.g., kinase or protease targets) to identify primary mechanisms.
- Metabolomic profiling to detect metabolic interference or prodrug activation.
For instance, thiadiazole derivatives showed divergent activities depending on substituent electronegativity and steric bulk, necessitating controlled comparative studies .
Advanced: What methodologies are recommended for analyzing reaction mechanisms involving this compound’s thiazole core?
Methodological Answer:
Mechanistic studies require a combination of:
- Isotopic labeling (e.g., 13C or 15N) to track bond formation/cleavage.
- Kinetic isotope effect (KIE) analysis to distinguish between concerted and stepwise pathways.
- In situ infrared (IR) spectroscopy to monitor intermediate formation under reflux conditions.
For example, cyclization steps in thiadiazole synthesis were validated using deuterated solvents to isolate hydrogen-transfer steps .
Basic: How can researchers optimize yield and purity during scale-up synthesis?
Methodological Answer:
Scale-up challenges include heat transfer inefficiencies and byproduct accumulation. Strategies include:
- Membrane separation technologies (e.g., nanofiltration) for continuous purification .
- Flow chemistry systems to maintain precise temperature control and mixing efficiency.
- Design of experiments (DoE) to identify critical parameters (e.g., catalyst loading, pressure) affecting yield .
Advanced: What role do substituents (e.g., 1-phenylethyl, propan-2-yl) play in modulating this compound’s physicochemical properties?
Methodological Answer:
Substituent effects are quantified via:
- Hammett σ constants to predict electronic contributions (e.g., electron-withdrawing groups increasing electrophilicity).
- LogP calculations to assess lipophilicity and membrane permeability.
- Molecular dynamics (MD) simulations to study steric interactions in protein binding pockets.
For example, bulky aryl groups in similar compounds reduced aqueous solubility but enhanced target affinity .
Advanced: How can AI-driven platforms accelerate the discovery of derivatives with enhanced bioactivity?
Methodological Answer:
AI platforms like ICReDD integrate:
- Generative adversarial networks (GANs) to propose novel derivatives.
- High-throughput virtual screening (HTVS) against protein databases (e.g., PDB).
- Automated robotic synthesis coupled with real-time MS/NMR validation .
For instance, ML models trained on PubChem data can prioritize substituents with predicted high binding scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
